molecular formula C10H8BClN2O2 B13971925 [6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid

[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid

Cat. No.: B13971925
M. Wt: 234.45 g/mol
InChI Key: YAHHEOSLLGTTMW-UHFFFAOYSA-N
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Description

[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid typically involves the reaction of 6-chloropyridine-3-boronic acid with 3-bromopyridine under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium complexes, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and water are commonly used solvents.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions include biaryl compounds, alcohols, ketones, and substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, [6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a building block for the construction of biaryl compounds, which are important in the development of pharmaceuticals, agrochemicals, and organic materials .

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the design of molecules with specific biological activities .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and liquid crystals. Its role in the synthesis of functionalized materials with unique properties is of particular interest .

Mechanism of Action

The mechanism of action of [6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid primarily involves its participation in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in these reactions are well-studied in the field of organometallic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid lies in its dual pyridine rings and the presence of a chlorine atom, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for the development of complex organic molecules with specific functional properties .

Properties

Molecular Formula

C10H8BClN2O2

Molecular Weight

234.45 g/mol

IUPAC Name

[6-(6-chloropyridin-3-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C10H8BClN2O2/c12-10-4-1-7(5-14-10)9-3-2-8(6-13-9)11(15)16/h1-6,15-16H

InChI Key

YAHHEOSLLGTTMW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C2=CN=C(C=C2)Cl)(O)O

Origin of Product

United States

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